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CAS No.: 544455-87-0
Cat. No.: B1289426
Get Quote
. J

(S)-3-Amino-4-(2-naphthyl)butyric acid is a non-canonical, chiral 3-amino acid that has
emerged as a compound of significant interest for researchers and scientists in drug
development.[1] Unlike proteinogenic a-amino acids, its structure features an amino group on
the beta-carbon, providing a different spacing and conformational flexibility to peptide
backbones. The most defining feature is its bulky, hydrophobic 2-naphthyl side chain. This
extended aromatic system is a powerful tool for medicinal chemists seeking to modulate the
interaction of synthetic peptides and small molecules with biological targets.[2][3] This guide
provides a comprehensive overview of its properties, strategic applications, and the technical
rationale for its use in modern therapeutic design. The compound is most commonly referenced
by the CAS Number 270063-39-3 for its hydrochloride salt.[1][4][5][6]

Part 1: Physicochemical and Identification Profile

A clear understanding of the compound's fundamental properties is critical for its effective use
in a laboratory setting. It is typically supplied as a white, powdered hydrochloride salt, ensuring
stability and solubility for various applications.[1]
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Property Data Source(s)

270063-39-3 (for hydrochloride

CAS Number salt) [11[4][5][6]
Molecular Formula C14H1sNO2-HCI [1]
Molecular Weight 265.74 g/mol [1][5]
Appearance White powder [1]

Purity > 98% [1]

(S)-3-Amino-4-(naphthalen-2-

yl)butanoic acid hydrochloride,

Synonyms 115
ynony L-B-HomoAla(2-naphthyl)- L]
OH-HCI
Storage Conditions Store at 0-8°C [1]
PubChem ID 53395055 [1]

Note: Protected variants are crucial for synthesis, including BOC-(S)-3-Amino-4-(2-naphthyl)-
butyric acid (CAS: 219297-11-7) and Fmoc-(S)-3-Amino-4-(2-naphthyl)-butyric acid (CAS:
1186216-21-6).[7][8]

Part 2: The Strategic Role of the Naphthyl Moiety in
Drug Design

The decision to incorporate (S)-3-Amino-4-(2-naphthyl)butyric acid into a potential
therapeutic is a deliberate one, driven by the unique physicochemical contributions of its 2-
naphthyl group. This moiety is significantly larger and more hydrophobic than a standard
phenyl ring, offering distinct advantages in molecular design.[2]

Causality Behind its Efficacy:

o Enhanced Hydrophobic Interactions: The primary driver for its use is to promote strong
binding to lipophilic pockets within target proteins or receptors.[2] This can dramatically

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.chemimpex.com/products/15351
https://www.calpaclab.com/s-3-amino-4-2-naphthyl-butanoic-acid-hcl-98-purity-c14h15no2-1-gram/aab-aa00bby5-1g
https://pubchem.ncbi.nlm.nih.gov/compound/2761621
https://www.alfachemic.com/chemamino/product/s-amino-naphthyl-butyric-acid-hydrochloride-cas-270063-39-3-625994.html
https://www.chemimpex.com/products/15351
https://www.chemimpex.com/products/15351
https://pubchem.ncbi.nlm.nih.gov/compound/2761621
https://www.chemimpex.com/products/15351
https://www.chemimpex.com/products/15351
https://www.chemimpex.com/products/15351
https://pubchem.ncbi.nlm.nih.gov/compound/2761621
https://www.chemimpex.com/products/15351
https://www.chemimpex.com/products/15351
https://www.chemscene.com/product/1186216-21-6.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1125375.htm
https://www.benchchem.com/product/b1289426/docs?utm_src=pdf-body#introduction-a-unique-building-block-for-advanced-therapeutics
https://www.nbinno.com/article/pharmaceutical-intermediates/naphthyl-advantage-how-boc-s-3-amino-4-2-naphthyl-butyric-acid-enhances-peptide-drug-design-jl
https://www.nbinno.com/article/pharmaceutical-intermediates/naphthyl-advantage-how-boc-s-3-amino-4-2-naphthyl-butyric-acid-enhances-peptide-drug-design-jl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289426?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

increase the potency and selectivity of a therapeutic peptide or small molecule, as higher
binding affinity is often a cornerstone of efficacy.[2]

 Induction of Specific Conformations: The steric bulk of the naphthyl group can restrict the
rotational freedom of the molecular backbone. In peptide synthesis, this is used to force a
peptide into a specific secondary structure (e.g., a turn or helix) that may be required for
optimal interaction with its biological target. This conformational rigidity can also enhance
metabolic stability by protecting susceptible amide bonds from enzymatic degradation.

» TI-Stacking Interactions: The extended aromatic system of the naphthyl group can participate
in favorable Tt-1T stacking interactions with aromatic amino acid residues (e.g.,
Phenylalanine, Tyrosine, Tryptophan) in a receptor's binding site, further anchoring the
molecule and increasing binding affinity.[3]

e Improved Pharmacokinetics: Its lipophilic character can influence a drug's pharmacokinetic
profile. Notably, it can enhance the ability of a molecule to cross cellular membranes and
even the blood-brain barrier, making it a valuable building block for therapies targeting the
central nervous system.[1]

This strategic incorporation allows for the rational design of molecules with improved stability,
receptor binding, and pharmacokinetic properties, making it a powerful tool for creating novel
therapeutic agents.[9]
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Caption: Logical relationship between the naphthyl group's properties and drug design benefits.

Part 3: Experimental Protocol: Incorporation via
Solid-Phase Peptide Synthesis (SPPS)

The most common application of (S)-3-Amino-4-(2-naphthyl)butyric acid is as a building
block in peptide synthesis.[10] For this, its amine must be protected, typically with a 9-
fluorenylmethoxycarbonyl (Fmoc) group. The following is a validated, step-by-step protocol for
incorporating Fmoc-(S)-3-Amino-4-(2-naphthyl)-butyric acid into a peptide chain using manual
SPPS on a rink amide resin.

Self-Validating System: Each step includes a chemical logic that ensures the reaction proceeds
with high fidelity. For instance, the Fmoc group is stable to the coupling conditions but is
selectively removed by a weak base (piperidine), allowing the iterative addition of amino acids.

Methodology:
» Resin Swelling:
o Place the rink amide resin in a reaction vessel.

o Add dimethylformamide (DMF) and allow the resin to swell for 30 minutes. This is crucial
to expose the reactive sites on the polymer support.

o Drain the DMF.

« Initial Fmoc Deprotection (for the first amino acid on the resin):
o Add a 20% solution of piperidine in DMF to the resin.
o Agitate for 5 minutes, then drain.

o Repeat with a fresh 20% piperidine solution for 15 minutes. This two-step process ensures
complete removal of the Fmoc protecting group, freeing the amine for the first coupling
reaction.

o Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
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Amino Acid Coupling:

o In a separate vial, dissolve 4 equivalents (eq.) of Fmoc-(S)-3-Amino-4-(2-naphthyl)-butyric
acid and 3.95 eq. of HBTU (a coupling activator) in DMF.

o Add 8 eq. of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution. This basic
amine activates the carboxylic acid for amide bond formation.

o Immediately add the activated amino acid solution to the deprotected resin.

o Agitate at room temperature for 2 hours. The reaction can be monitored by a Kaiser test to
confirm the absence of free primary amines.

Washing:

o Drain the coupling solution.

o Wash the resin thoroughly with DMF (3 times) followed by dichloromethane (DCM) (3
times) and then DMF again (3 times) to remove excess reagents and byproducts.

Fmoc Deprotection (for the newly added amino acid):

o Repeat Step 2 to remove the Fmoc group from the newly added (S)-3-Amino-4-(2-
naphthyl)butyric acid, exposing its amine for the next coupling cycle.

Chain Elongation:

o Repeat steps 3-5 for each subsequent amino acid to be added to the peptide sequence.

Final Cleavage and Deprotection:

o Once the sequence is complete, wash the resin with DCM and dry it under a vacuum.

o Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5%
triisopropylsilane) to the resin to cleave the peptide from the solid support and remove any
remaining side-chain protecting groups.
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o After 2-3 hours, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to
obtain the crude product for purification.
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Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Part 4: Potential Mechanism of Action in
Neurological Applications

(S)-3-Amino-4-(2-naphthyl)butyric acid is frequently cited for its potential in treating
neurological disorders due to its role as a selective modulator of neurotransmitter systems.[1]
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While specific targets are often proprietary to the drug development programs using it, a
generalized mechanism can be inferred from its structure. As a [3-amino acid, it can act as a
GABA (y-aminobutyric acid) analogue or mimetic. GABA is the primary inhibitory
neurotransmitter in the central nervous system. By mimicking GABA's structure, molecules
incorporating this building block could potentially bind to GABA receptors or modulate
GABAergic transmission, leading to anxiolytic or anticonvulsant effects.

The naphthyl group is key to its selectivity and potency. It allows the molecule to bind with high
affinity to a specific, hydrophobic sub-pocket on a receptor or enzyme that would not be
accessible to the endogenous ligand (e.g., GABA), thereby ensuring target selectivity and
enhanced biological effect.
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Caption: Conceptual binding of a naphthyl-containing drug versus an endogenous ligand.

Conclusion and Future Outlook

(S)-3-Amino-4-(2-naphthyl)butyric acid is more than just a chemical reagent; it is a strategic
tool for rational drug design. Its unique combination of a 3-amino acid backbone and a large,
hydrophobic naphthyl side chain provides a validated pathway to enhancing the potency,
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selectivity, and pharmacokinetic properties of synthetic peptides and small molecules. Its
demonstrated utility in neuroscience-related research points to a promising future in the
development of next-generation therapeutics for challenging neurological disorders.[1][10] As
our understanding of protein-ligand interactions becomes more sophisticated, the demand for
such precisely engineered, non-canonical building blocks will undoubtedly continue to grow,
placing this compound at the forefront of innovation in medicinal chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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